molecular formula C9H7F3N2O2S B3088063 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1181329-20-3

2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B3088063
CAS No.: 1181329-20-3
M. Wt: 264.23 g/mol
InChI Key: YUHMHRKHQXLQJP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of thiourea, acetone, and trifluoromethyl benzoyl bromide. The reaction conditions often include heating the mixture under reflux in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
  • 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole

Comparison

Compared to these similar compounds, 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group.

Properties

IUPAC Name

2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-3-4(2)17-8-13-6(9(10,11)12)5(7(15)16)14(3)8/h1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMHRKHQXLQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=C(N12)C(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858614
Record name 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181329-20-3
Record name 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
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2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
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2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
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2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
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2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

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